2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Physicochemical profiling Lipophilicity Early drug discovery

Specifically engineered for HCV entry mechanism studies, this 2-nitrobenzenesulfonamide analog (CAS 898422-01-0) is structurally distinct from the unsubstituted (CAS 904825-07-6) and fluorinated (CAS 904825-79-2, 904825-68-9) chemotypes. The electron-withdrawing 2-nitro group reduces lipophilicity (XLogP3-AA 2.8 vs 3.0) and elevates polar surface area (TPSA 116 vs 96.3 Ų), minimizing non-specific binding in high-concentration SPR, ITC, or fluorescence polarization screens. Pair with nitro-devoid analogs to deconvolve electronic vs. steric SAR contributions or assess nitroreductase-dependent metabolism in cellular assays. Insist on the 2-nitro substitution pattern—generic interchange is scientifically invalid.

Molecular Formula C20H19N5O4S
Molecular Weight 425.46
CAS No. 898422-01-0
Cat. No. B2675401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
CAS898422-01-0
Molecular FormulaC20H19N5O4S
Molecular Weight425.46
Structural Identifiers
SMILESC1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
InChIInChI=1S/C20H19N5O4S/c26-25(27)18-8-1-2-9-19(18)30(28,29)23-16-7-5-6-15(14-16)17-10-11-20(22-21-17)24-12-3-4-13-24/h1-2,5-11,14,23H,3-4,12-13H2
InChIKeyRTPYDJQLYKNQNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS 898422-01-0): Chemical Identity and Sourcing Baseline


2-Nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS 898422-01-0) is a synthetic, small-molecule benzenesulfonamide featuring a 2-nitrophenyl group coupled through a meta-substituted aniline linker to a 6-(pyrrolidin-1-yl)pyridazine core [1]. It belongs to a class of heterocyclic compounds disclosed as hepatitis C virus (HCV) entry inhibitors [2]. Its molecular formula is C20H19N5O4S with a molecular weight of 425.5 g/mol and a computed XLogP3-AA of approximately 2.8, indicating moderate lipophilicity [1]. The compound is primarily supplied for research use and is not intended for diagnostic or therapeutic applications. Procurement decisions must be grounded in its precise structural identity, as subtle substituent variations in this series lead to significant differences in physicochemical profiles and biological target engagement.

Why Analog Substitution Fails for 2-Nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide


In the N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide chemotype, even minor structural modifications can drastically alter physicochemical properties and biological activity. The target compound is distinguished by its 2-nitro substituent, which is absent in the simpler N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide (CAS 904825-07-6) [1] and replaced by other groups in close analogs like 2,5-difluoro (CAS 904825-79-2) or 3-fluoro (CAS 904825-68-9) derivatives . Importantly, the patent literature indicates that the core scaffold's HCV entry inhibitory activity is highly sensitive to the nature and position of substituents on the terminal benzenesulfonamide ring [2]. Consequently, generic interchange among these analogs is scientifically unsound; procurement must be guided by explicit comparative evidence tied to the specific 2-nitro substitution pattern.

Quantitative Differentiation Evidence for 2-Nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide


Physicochemical Differentiation: Impact of 2-Nitro vs. Unsubstituted Analog on Lipophilicity and Polar Surface Area

The 2-nitro group present in the target compound (CAS 898422-01-0) confers a distinct physicochemical profile compared to its direct unsubstituted analog N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide (CAS 904825-07-6). Computed properties from PubChem reveal that the target compound exhibits a higher molecular weight (425.5 vs 380.5 g/mol), a reduced XLogP3-AA lipophilicity (2.8 vs 3.0), and an increased topological polar surface area (TPSA) (116 Ų vs 96.3 Ų) [1][2]. The lower logP and higher TPSA suggest potentially better aqueous solubility and altered membrane permeability, which are critical differentiators for in vitro assay performance and downstream formulation.

Physicochemical profiling Lipophilicity Early drug discovery

Class-Level Biological Differentiation: HCV Entry Inhibition as a Specific Therapeutic Modality

The patent family WO 2007/058392 A9 explicitly claims heterocyclic compounds encompassing the 2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide scaffold as inhibitors of hepatitis C virus (HCV) cell infection (entry) [1]. The invention specifies that compounds within this series exhibit HCV entry inhibitory activity, a mechanism distinct from classical HCV protease or polymerase inhibitors that target viral replication post-entry. While exact IC50/EC50 values for the 2-nitro analog are not publicly disclosed in the patent, the structural inclusion within the claimed Markush formula indicates that it possesses this class-defining biological activity.

HCV entry inhibitor Antiviral Host-targeting antiviral

Structural Analog Landscape: Positional Isomer and Substituent Variation as Key Selectivity Determinants

Close synthetic analogs differ in the substitution pattern of the central phenyl ring (meta vs. para) and the terminal benzenesulfonamide group. For example, 2-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide (para-isomer) and 2-methyl-5-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide (methyl-nitro analog) are structurally documented but lack publicly available quantitative biological data . The absence of comparative activity data across these specific substitution variants underscores that any analog substitution is an unvalidated, high-risk assumption; the target compound's precise substitution pattern is critical for reproducibility in biological assays.

Structure-activity relationship Positional isomer Substituent effect

Recommended Application Scenarios for 2-Nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide Based on Differentiation Evidence


HCV Entry Mechanism Studies and Host-Targeting Antiviral Research

Based on its patent-defined class as an HCV entry inhibitor [1], this compound is optimally deployed in mechanistic studies probing viral entry pathways (e.g., CD81, SR-BI, CLDN1 co-receptor interactions). It serves as a tool compound distinct from post-entry replication inhibitors, enabling dissection of early-stage infection events. Researchers should use it in HCVpp (pseudoparticle) or HCVcc (cell culture) systems to validate entry-specific phenotypes.

Physicochemical Property-Driven Assay Development

The 2-nitro analog's computed lower lipophilicity and higher polar surface area relative to the unsubstituted analog (XLogP3-AA 2.8 vs 3.0; TPSA 116 vs 96.3 Ų) [2][3] make it a preferred choice for aqueous-based biochemical assays where solubility and minimal non-specific binding are critical. It is particularly suited for high-concentration screening formats (e.g., SPR, ITC, or fluorescence polarization) where compound aggregation or promiscuous binding to assay components must be avoided.

SAR Probe for Nitro Group Electronic Effects

The electron-withdrawing 2-nitro substituent provides a distinct electronic environment on the terminal phenyl ring, which can be exploited in structure-activity relationship (SAR) studies investigating the role of aromatic ring electronics on target engagement. When partnered with the unsubstituted (CAS 904825-07-6) and 2,5-difluoro (CAS 904825-79-2) analogs in a panel, this compound allows systematic deconvolution of steric vs. electronic contributions to activity .

Negative Control for Nitro-Reductase-Mediated Off-Target Effects

In cellular contexts where nitroreductase activity is a concern, this compound's 2-nitro group may serve as a bioreductive handle. It can be employed as a probe to assess whether observed phenotypes are due to nitro-specific metabolism by pairing it with the nitro-devoid analog (CAS 904825-07-6) [3]. Any differential activity between the two would implicate nitro group involvement, a key experimental design consideration.

Quote Request

Request a Quote for 2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.